![molecular formula C20H14F3NO2 B2721003 naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 338415-21-7](/img/structure/B2721003.png)

naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

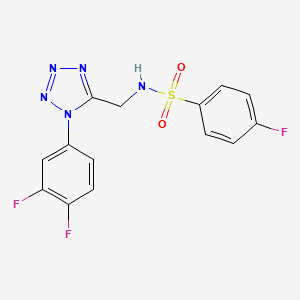

Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime, commonly known as TFB-TBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oximes and is widely used as a reagent in various chemical reactions.

科学的研究の応用

Facile Synthesis of Regio-isomeric Naphthofurans

A study presented a base-catalyzed cyclization reaction method for synthesizing naphtho[1,2-b]furans, including structures similar to naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime. This method highlights the utility of naphthofurans in organic synthesis and their potential for creating diverse organic molecules (Park & Jeong, 2005).

Photochromic Properties

Another research explored the synthesis of 5-hydroxy substituted naphthofurans and their precursors for photochromic benzochromenes. This reveals the application of such compounds in materials science, particularly in developing photo-responsive materials (Aiken et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Research into the condensation of naphtho[2,1-b]furan derivatives has shown potential antimicrobial and anti-inflammatory applications. These compounds undergo various reactions to form structures that exhibit significant biological activities, underscoring their potential in pharmacological research (Ravindra et al., 2006).

Synthetic Methodologies

Studies have also focused on the synthetic methodologies involving naphtho[2,1-b]furan compounds. These methodologies include the synthesis of arylmethylenenaphthofuranones derivatives with potential anticancer properties, showcasing the compound's relevance in medicinal chemistry and drug design (Lardic et al., 2006).

Pyrolysis and Annulation Reactions

Research into the pyrolysis of heterocyclic compounds, including benzo[b]furan and naphtho[b]furan, has been conducted to understand their decomposition and the formation of polycyclic aromatic hydrocarbons. This work is significant for understanding the thermal stability and reaction pathways of naphthofurans in various industrial and environmental processes (Winkler et al., 2001).

特性

IUPAC Name |

(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]benzo[e][1]benzofuran-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3NO2/c21-20(22,23)15-6-3-4-13(10-15)11-26-24-17-12-25-18-9-8-14-5-1-2-7-16(14)19(17)18/h1-10H,11-12H2/b24-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBCAQKNDXIZNR-ULJHMMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N/OCC2=CC(=CC=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2720920.png)

![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2720926.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2720928.png)

![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2720933.png)

![tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2720939.png)

![1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2720940.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2720942.png)